7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline - 52759-08-7

7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-469830
CAS Number: 52759-08-7
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a natural product found in Pachycereus militaris and Pachycereus weberi with data available.

7,8-Dimethoxy-3,4-dihydroisoquinoline

  • Compound Description: 7,8-Dimethoxy-3,4-dihydroisoquinoline is a key derivative of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline. This compound is primarily known for its role as a valuable intermediate in synthesizing various other 7,8-dioxygenated-3,4-dihydroisoquinolines. Research suggests it can be synthesized through the oxidation of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline with potassium permanganate in acetone []. This method presents a more efficient alternative to traditional synthetic routes involving beta-phenethylamine derivatives [].
  • Relevance: This compound is directly derived from 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline through an oxidation reaction, highlighting a close structural relationship [].

7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one

  • Compound Description: 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one is a seven-membered ring compound synthesized using a multi-step process involving the lead tetraacetate oxidation of isoquinoline enamides []. This compound utilizes N-(tert-butoxycarbonyl)-6,7-dimethoxy-1-methylene-1,2,3,4-tetrahydroisoquinoline as a starting material [].
  • Relevance: This compound demonstrates the versatility of the dimethoxytetrahydroisoquinoline core, showcasing its potential for ring expansion reactions. It highlights a structural similarity to 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, with the core structure being modified to incorporate a larger ring system [].

6,7-Dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound belongs to the tetrahydroisoquinoline class and was successfully synthesized using a Pummerer reaction as a critical step in the synthetic pathway []. The synthesis utilizes a cyclization reaction of N-(3,4-dimethoxyphenyl)methyl-1-phenyl-2-(phenylsulfinyl)ethylformamide under specific conditions involving boron trifluoride diethyl etherate, which plays a crucial role in facilitating the cyclization process [].
  • Relevance: 6,7-Dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline shares the tetrahydroisoquinoline core with 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline. The key difference lies in the position of the methoxy groups and the addition of a phenyl substituent at the 3-position in 6,7-Dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline [].

7,8-Dimethoxy-2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine

  • Compound Description: This compound is a seven-membered cyclic structure synthesized via Pummerer-type cyclization []. The reaction involves N-2-(3,4-dimethoxyphenyl)ethyl-1-phenyl-2-(phenylsulfinyl)-ethylformamide and, similar to the synthesis of 6,7-Dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline, utilizes boron trifluoride diethyl etherate as a crucial additive for effective cyclization [].
  • Relevance: The compound demonstrates the versatility of the dimethoxytetrahydroisoquinoline core structure for creating diverse cyclic compounds. Despite being a seven-membered ring, it shares structural similarities with 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, particularly in the dimethoxyphenyl moiety [].

1-(3-Benzo[b]thienylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This complex molecule, containing both tetrahydroisoquinoline and benzothiophene moieties, serves as a precursor in the synthesis of hexahydrobenzo[d,e]benzothieno[2,3-g]quinolines and hexahydrobenzo[d,e]quinolines []. A notable reaction involving this compound is its demethylation, which leads to the formation of diastereomeric dihydroxy-hexahydrobenzo[d,e]benzothieno[2,3-g]quinolines [].
  • Relevance: The compound shares the 6,7-dimethoxytetrahydroisoquinoline core with 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline. The key structural difference is the presence of a 3-benzo[b]thienylmethyl substituent at the 1-position, making it a bulkier analogue [].

cis-6,7-Dimethoxy-2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline N-oxide

  • Compound Description: This N-oxide derivative is key in producing 7,8-dimethoxy-3-methyl-1-phenyl-1,3,4,5-tetrahydro-2,3-benzoxazepine through a process known as Meisenheimer rearrangement []. This rearrangement occurs during the melt pyrolysis of this compound [].
  • Relevance: This compound is structurally very similar to 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline. The primary differences lie in the added N-oxide functionality, a methyl group at the 2-position, and a phenyl group at the 1-position [].

trans-6,7-Dimethoxy-2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline N-oxide

  • Compound Description: Similar to its cis-isomer, this compound undergoes Meisenheimer rearrangement upon pyrolysis, producing 7,8-dimethoxy-3-methyl-1-phenyl-1,3,4,5-tetrahydro-2,3-benzoxazepine []. The difference between the cis and trans isomers lies in the spatial arrangement of the substituents on the tetrahydroisoquinoline ring [].
  • Relevance: This compound shares the core structure with 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline but features additional substituents: an N-oxide, a methyl group at the 2-position, and a phenyl group at the 1-position. It's noteworthy that this compound is a stereoisomer of the cis form, highlighting the significance of stereochemistry in biological activity and chemical synthesis [].

(R)-1-Hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound, identified as a natural product isolated from Calycotome villosa Subsp. intermedias, is a tetrahydroisoquinoline alkaloid []. Its structure was confirmed through spectroscopic techniques and X-ray diffraction analysis [].
  • Relevance: This alkaloid shares a high degree of structural similarity with 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline. Both compounds have the same dimethoxy substitution pattern on the aromatic ring and differ only by the presence of a hydroxymethyl group at position 1 in (R)-1-Hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydroisoquinoline [].

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (SK&F 64139)

  • Compound Description: 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, also known as SK&F 64139, is a recognized phenylethanolamine N-methyltransferase (PNMT) inhibitor []. Studies indicate that this compound exhibits alpha2-adrenoceptor antagonistic properties, confirmed through its ability to inhibit [3H]clonidine binding in rat cerebral cortical membranes [].
  • Relevance: This compound belongs to the tetrahydroisoquinoline family, sharing the core structure with 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline. The distinction arises from the substitution of the 7,8-methoxy groups in 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline with chlorine atoms in SK&F 64139 [].

(–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

  • Compound Description: This compound, a tetrahydroisoquinoline derivative, is synthesized via a diastereoselective approach utilizing a combination of Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization []. The process involves a morpholinone derivative, N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one, as a key intermediate [].

cis-6,8-Dimethoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This 1,3-disubstituted tetrahydroisoquinoline is synthesized using a diastereoselective method involving sulfinimine chemistry []. The process includes a stereoselective addition of lithiated o-tolunitriles to sulfinimines, ultimately leading to the chiral tetrahydroisoquinoline product [].
  • Relevance: The compound falls under the tetrahydroisoquinoline class, making it structurally related to 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline. The difference lies in the position of the methoxy groups (6,8- versus 7,8-) and the presence of methyl substituents at the 1 and 3 positions [].

trans-6,8-Dimethoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is synthesized alongside its cis isomer during the asymmetric synthesis of 1,3-disubstituted tetrahydroisoquinolines, utilizing a methodology involving the diastereoselective addition of lithiated o-tolunitriles to sulfinimines [].
  • Relevance: Similar to its cis counterpart, trans-6,8-Dimethoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline, structurally analogous to 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline but with different methoxy positions and additional methyl groups at positions 1 and 3 [].

1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

  • Compound Description: This compound, a tetrahydroisoquinoline derivative, has exhibited significant analgesic and anti-inflammatory effects in experimental models []. The presence of the hydrochloride salt is a common practice in pharmaceutical formulations to enhance solubility and stability [].
  • Relevance: This compound and 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline share the tetrahydroisoquinoline core structure, and both possess dimethoxy substitutions on the aromatic ring. The key difference is the presence of a 4'-dimethylaminophenyl group at position 1 in 1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride [].

trans-5-Bromo-6,8-dimethoxy-1,2,3-trimethyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound, a 1,2,3,4-tetrahydroisoquinoline derivative, was synthesized from 3,5-dimethoxybenzaldehyde in a multi-step process involving the Henry reaction, a classic method for forming carbon-carbon bonds [].

1-(2-Hydroxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This tetrahydroisoquinoline derivative has been studied for its psychopharmacological properties, exhibiting sedative-anxiolytic effects in preclinical models at doses of 10 and 20 mg/kg when administered intragastrically [].
  • Relevance: This compound shares the core tetrahydroisoquinoline structure with 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline. It differs in the position of the methoxy groups on the aromatic ring (6,7-dimethoxy vs. 7,8-dimethoxy) and the presence of a 2-hydroxyphenyl substituent at position 1 [].

2-Acetyl-7,8-dimethoxy-1,2,3,4-tetrahydronaphthalene

  • Compound Description: This molecule represents a synthetic target explored as a potential intermediate for synthesizing natural products []. It belongs to the tetrahydronaphthalene class, characterized by a fused benzene and cyclohexene ring system [].
  • Relevance: Though not a direct derivative, the compound exhibits structural parallels to 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, particularly in the shared dimethoxybenzene motif. The difference lies in the fused cyclohexene ring being directly attached to the benzene ring instead of through a nitrogen atom as in tetrahydroisoquinoline [].

(+)‐6,7‐Dimethoxy‐1,2,3,4‐tetrahydroisoquinoline‐1‐carboxylic acid

  • Compound Description: This chiral tetrahydroisoquinoline derivative is synthesized diastereoselectively using a combination of the Petasis method and the Pomeranz–Fritsch–Bobbitt reaction sequence []. The Petasis reaction is employed to introduce chirality into the molecule using chiral aminoacetaldehyde acetals [].
  • Relevance: This compound shares the tetrahydroisoquinoline core structure and the 6,7-dimethoxy substitution pattern on the aromatic ring with 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline. The distinguishing feature is the carboxylic acid functionality at position 1, a common modification in medicinal chemistry for modulating pharmacological properties [].

6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline [(±)-7]

  • Compound Description: This compound demonstrates a high affinity for σ2 receptors, with a Ki value of 0.59 ± 0.02 nM, and exhibits excellent selectivity for σ2 receptors over σ1 receptors []. This selectivity makes it a potential candidate for developing PET tracers for imaging σ2 receptors in the central nervous system.
  • Relevance: This compound shares the tetrahydroisoquinoline core structure and the 6,7-dimethoxy substitution pattern on the aromatic ring with 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline. The difference lies in the substituent at position 2, where a 4-(4-methoxyphenyl)butan-2-yl group is present in 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline [].

2-Acetyl-1-(4'-methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (6d)

  • Compound Description: This compound belongs to a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines synthesized and investigated for their potential anticonvulsant activity [].
  • Relevance: This molecule shares its core structure with 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, both featuring a tetrahydroisoquinoline core. It is distinguished by the presence of a 4'-methylphenyl group at position 1 and an acetyl group at position 2 [].

6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124)

  • Compound Description: This compound is a major human metabolite of the If channel inhibitor, YM758 [, ]. It was detected in both human urine and plasma after oral administration of [14C]YM758 []. Studies suggest its renal excretion is likely mediated by hOCT2/rOct2 transporters [].
  • Relevance: YM-252124 is a metabolite of a drug containing the 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline structure. This suggests that YM-252124 retains a significant portion of the parent compound's structure, including the 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety [, ].

1-(p-Chlorophenethyl)‐2‐methyl‐6,7‐dimethoxy‐1,2,3,4‐tetrahydroisoquinoline (I‐K‐1)

  • Compound Description: I-K-1 is a synthetic isoquinoline compound with analgesic properties. It has been investigated for its addiction liability compared to morphine, codeine, and D-propoxyphene []. Studies suggest that I-K-1 exhibits a low potential for addiction at therapeutically relevant doses [].
  • Relevance: I-K-1 and 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline both belong to the tetrahydroisoquinoline class of compounds, sharing the core structural motif. The differences are in the substituents on the tetrahydroisoquinoline ring. I-K-1 has a p-chlorophenethyl group at position 1 and a methyl group at position 2, while 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline has no substituents at these positions [].

2-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is an example of a N-halo compound synthesized using 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride as a starting material [].
  • Relevance: This compound is a direct derivative of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, differing only by the presence of a chlorine atom attached to the nitrogen in the heterocyclic ring [].

2‐Chloro­acetyl‐1‐(3,4‐dimethoxy­benz­yl)‐6,7‐dimeth­oxy‐1,2,3,4‐tetra­hydro­isoquinoline

  • Compound Description: This compound's crystal structure reveals the presence of two independent molecules in the asymmetric unit, linked together by C—H⋯O inter­actions to form one-dimensional chains [].
  • Relevance: This compound and 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline are both tetrahydroisoquinoline derivatives. They share a common structural framework, with differences in their substituents at positions 1 and 2 on the tetrahydroisoquinoline ring [].

1-Chloromethyl-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride

  • Compound Description: This compound was synthesized from 3,4-dimethoxyphenethylamine in a multi-step process involving acylation, Bischler-Napieralski reaction, reduction, and salt formation [].

Properties

CAS Number

52759-08-7

Product Name

7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C11H15NO2/c1-13-10-4-3-8-5-6-12-7-9(8)11(10)14-2/h3-4,12H,5-7H2,1-2H3

InChI Key

MDRWFICNTMXXQK-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(CCNC2)C=C1)OC

Canonical SMILES

COC1=C(C2=C(CCNC2)C=C1)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.